molecular formula C14H12N2O3 B11956483 alpha-(3-Nitro-P-tolylimino)-O-cresol CAS No. 33821-30-6

alpha-(3-Nitro-P-tolylimino)-O-cresol

Cat. No.: B11956483
CAS No.: 33821-30-6
M. Wt: 256.26 g/mol
InChI Key: WRWQKZQDOQONHW-UHFFFAOYSA-N
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Description

Alpha-(3-Nitro-P-tolylimino)-O-cresol is an organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3-Nitro-P-tolylimino)-O-cresol typically involves the nitration of a precursor compound followed by subsequent reactions to introduce the imino and cresol groups. Common reagents used in the synthesis may include nitric acid, sulfuric acid, and various organic solvents. The reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as crystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3-Nitro-P-tolylimino)-O-cresol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which alpha-(3-Nitro-P-tolylimino)-O-cresol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can participate in redox reactions, while the imino and cresol groups can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Alpha-(3-Nitro-P-tolylimino)-O-cresol can be compared with other nitroaromatic compounds such as:

    Nitrobenzene: A simpler nitroaromatic compound with a single nitro group attached to a benzene ring.

    2,4-Dinitrotoluene: Contains two nitro groups and a methyl group attached to a benzene ring.

    4-Nitrophenol: Contains a nitro group and a hydroxyl group attached to a benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

CAS No.

33821-30-6

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(4-methyl-3-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12N2O3/c1-10-6-7-12(8-13(10)16(18)19)15-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3

InChI Key

WRWQKZQDOQONHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)[N+](=O)[O-]

Origin of Product

United States

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